
Sodium pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pentane-2,4-dione, also known as sodium acetylacetonate, is an organic compound with the chemical formula C5H7NaO2. It is the sodium salt of pentane-2,4-dione, a diketone that exists in equilibrium between keto and enol forms. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium pentane-2,4-dione can be synthesized by reacting pentane-2,4-dione with sodium hydroxide. The reaction typically involves dissolving pentane-2,4-dione in an aqueous solution of sodium hydroxide, resulting in the formation of this compound and water .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction is carried out in reactors with controlled temperatures and concentrations to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted derivatives.
Complexation Reactions: It forms complexes with metal ions, which are used in various catalytic processes.
Common Reagents and Conditions
Sodium Hydroxide: Used in the synthesis of this compound.
Metal Salts: Used in complexation reactions to form metal acetylacetonate complexes.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Metal Complexes: Formed through complexation reactions with metal ions.
Scientific Research Applications
Sodium pentane-2,4-dione has numerous applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of sodium pentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The compound’s ability to chelate metal ions also makes it useful in biological systems, where it can inhibit enzyme activity by binding to metal cofactors .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: The parent compound, which exists in equilibrium between keto and enol forms.
1,1,1-Trifluoropentane-2,4-dione: A fluorinated derivative with different hydrogen bond properties.
Hexafluoropentan-2,4-dione: Another fluorinated derivative with significant hydrogen bond acidity.
Uniqueness
Sodium pentane-2,4-dione is unique due to its ability to form stable metal complexes, which are not as easily formed by its non-sodium counterparts. This property makes it particularly valuable in catalysis and industrial applications .
Properties
Molecular Formula |
C5H8NaO2+ |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
sodium;pentane-2,4-dione |
InChI |
InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3H2,1-2H3;/q;+1 |
InChI Key |
HJPYUCNTBLYDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
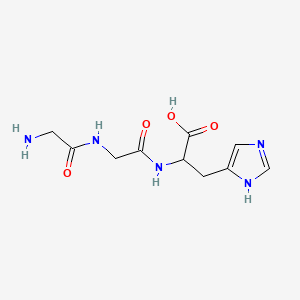
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
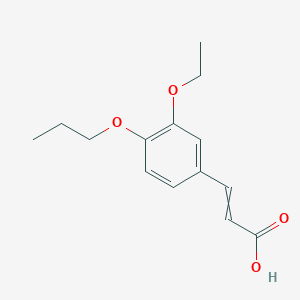
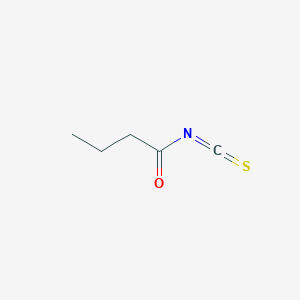
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)

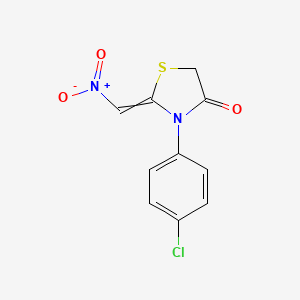
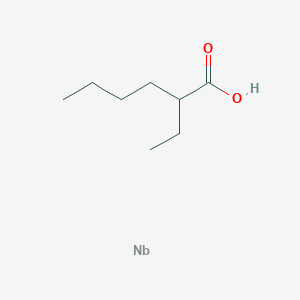
![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)
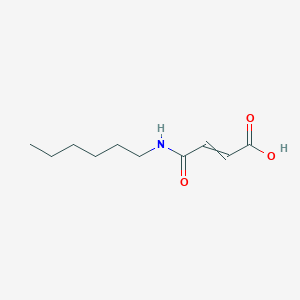
![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)
